molecular formula C18H16N2O5 B6590803 Dynasore hydrate CAS No. 1202867-00-2

Dynasore hydrate

Cat. No.: B6590803
CAS No.: 1202867-00-2
M. Wt: 340.3 g/mol
InChI Key: FKWZHQSDBMSHTN-UHFFFAOYSA-N
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Description

Dynasore hydrate (C₁₈H₁₄N₂O₄·H₂O) is a cell-permeable, reversible inhibitor of dynamin GTPase activity, targeting dynamin 1, dynamin 2, and Drp1 (mitochondrial dynamin-related protein 1) . It inhibits clathrin-mediated endocytosis (CME) by blocking dynamin-dependent vesicle scission, making it a critical tool in studying intracellular trafficking, viral entry, and membrane dynamics . This compound is soluble in dimethyl sulfoxide (DMSO) at 10 mg/mL and ethanol at 1 mg/mL, with typical working concentrations ranging from 10–80 μM depending on the experimental system . Notably, it exhibits non-competitive inhibition of GTP hydrolysis, preserving dynamin’s GTP-binding affinity while disrupting self-assembly .

Applications span diverse fields:

  • Neuroscience: Inhibits dynamin-mediated GABA receptor trafficking .
  • Virology: Blocks endosomal entry of Human Metapneumovirus (HMPV) and H7N9 influenza .
  • Oncology: Modulates extracellular vesicle (EV) uptake in cancer immunotherapy studies .
  • Bone Biology: Suppresses osteoclastogenesis by inhibiting endocytosis in bone marrow cells .

Properties

CAS No.

1202867-00-2

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrate

InChI

InChI=1S/C18H14N2O4.H2O/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22;/h1-10,21-23H,(H,20,24);1H2

InChI Key

FKWZHQSDBMSHTN-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O.O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from Methyl 3-Hydroxy-2-Naphthoate

The canonical synthesis of dynasore, as described by Macia et al. (2006), involves two sequential reactions starting from commercially available methyl 3-hydroxy-2-naphthoate (Fig. 1).

Step 1: Formation of 3-Hydroxy-2-Naphthoylhydrazine

Methyl 3-hydroxy-2-naphthoate (14.8 mmol, 1.0 equiv) is refluxed with excess hydrazine (5.0 equiv) in methanol (50 mL) at 65°C for 12–18 hours. Cooling the reaction mixture yields brown needle-like crystals of 3-hydroxy-2-naphthoylhydrazine, which are isolated via filtration and washed with cold methanol. This step achieves a moderate yield of 43% (1.28 g from 3 g starting material).

Step 2: Condensation with 3,4-Dihydroxybenzaldehyde

The hydrazine intermediate (6.33 mmol, 1.0 equiv) is combined with 3,4-dihydroxybenzaldehyde (1.0 equiv) in ethanol (50 mL) and acetic acid (0.4 mL). Refluxing at 78°C for 12 hours induces Schiff base formation, yielding dynasore as a precipitate. Post-reaction cooling and filtration provide pure dynasore in 85% yield (1.74 g). The hydrate form likely arises during final isolation or storage due to ambient moisture absorption.

One-Step Synthesis and Modifications

Recent efforts to streamline production identified a one-step protocol utilizing microwave-assisted condensation (Fig. 2). Equimolar amounts of methyl 3-hydroxy-2-naphthoate and 3,4-dihydroxybenzaldehyde are reacted in ethanol with catalytic acetic acid under microwave irradiation (100°C, 30 min). While this method reduces reaction time, yields remain lower (~60% ) compared to the two-step approach.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol optimizes hydrazinolysis in Step 1 due to its polarity and boiling point (65°C), whereas ethanol enhances Schiff base formation in Step 2 by stabilizing the nucleophilic hydrazine.

  • Acid Catalysis : Acetic acid (0.4 mL) in Step 2 lowers the reaction pH, accelerating imine formation while minimizing side reactions.

Detergent and Serum Protein Interference

Dynasore exhibits stoichiometric binding to detergents (e.g., Triton X-100) and serum albumin, reducing its effective concentration. Key mitigations include:

  • Detergent-Free Assays : Using lipid templates (e.g., phosphatidylserine liposomes) to stimulate dynamin GTPase activity without surfactants.

  • Low-Protein Media : Substituting serum with synthetic alternatives like Nuserum during cellular experiments.

Purification and Characterization

Isolation Techniques

  • Filtration and Washing : Both synthetic steps rely on vacuum filtration and cold solvent washes (methanol/ethanol) to isolate products, avoiding column chromatography.

  • Drying : Crystals are dried under reduced pressure (40°C, 6 hours) to remove residual solvents.

Analytical Validation

ParameterMethodResultSource
PurityHPLC≥97.5% (hydrate form)
Molecular WeightMS (ESI+)322.31 g/mol (anhydrous)
Hydration StateKarl Fischer0.5–1.0 eq H₂O
SolubilityEquilibrium16.12 mg/mL in DMSO at 25°C

Troubleshooting Common Synthesis Issues

Low Yields in Step 1

  • Cause : Incomplete hydrazinolysis due to suboptimal reflux duration.

  • Solution : Extend reaction time to 18 hours and confirm completion via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Precipitation Failure in Step 2

  • Cause : Excess solvent polarity preventing Schiff base crystallization.

  • Solution : Add ice to the reaction mixture post-reflux to induce crash precipitation.

Detergent-Induced Potency Loss

  • Cause : Dynasore-detergent complexes reduce bioactivity.

  • Solution : Pre-incubate dynasore with lipid vesicles (e.g., PS liposomes) to enhance dynamin binding.

Recent Advances: Dyngo™ Analogs

Modifications to the hydroxyl group configuration (e.g., Dyngo-4a) improve potency 37-fold (IC₅₀ = 0.4 µM) and reduce detergent binding . These analogs retain the core hydrazide structure but adjust substituent positions to optimize pharmacodynamics.

Chemical Reactions Analysis

Types of Reactions

Dynasore hydrate primarily undergoes reactions involving its functional groups, such as oxidation and reduction. It is also involved in substitution reactions due to the presence of hydroxyl and carboxyl groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often carried out in solvents like DMSO and ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Key Applications

1. Cellular Biology

  • Endocytosis Studies : Dynasore is extensively used to study clathrin-mediated endocytosis by blocking dynamin-dependent vesicle formation. It allows researchers to observe the dynamics of membrane trafficking and the role of dynamin in various cellular processes .
  • Stem Cell Research : In studies involving fetal mesenchymal stem/stromal cells (fMSC), dynasore has been utilized to prime these cells, enhancing their differentiation potential and functional capabilities .

2. Virology

  • Viral Entry Inhibition : Dynasore has shown efficacy in inhibiting the entry of several viruses, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). It disrupts viral trafficking and capsid formation within host cells, making it a valuable tool for virology research .
  • Coxsackievirus A9 Studies : The compound has also been employed to analyze its effects on Coxsackievirus A9 infection, providing insights into viral mechanisms and potential therapeutic strategies .

3. Ocular Health

  • Protection Against Oxidative Stress : Recent studies have highlighted dynasore's protective effects on ocular surface mucosal epithelia subjected to oxidative stress. It maintains calcium homeostasis and inhibits the PERK branch of the unfolded protein response (UPR), which is crucial for cell survival under stress conditions . This suggests potential therapeutic applications for treating ocular surface diseases exacerbated by oxidative damage.

Data Tables

Application AreaSpecific Use CaseKey Findings
Cellular BiologyEndocytosis StudiesInhibits clathrin-mediated endocytosis; facilitates membrane trafficking studies .
Stem Cell ResearchPriming fMSCEnhances differentiation potential of stem cells .
VirologyViral Entry InhibitionDisrupts HSV-1 and HSV-2 entry; inhibits viral protein trafficking .
Ocular HealthProtection Against Oxidative StressMaintains calcium homeostasis; inhibits UPR activation .

Case Studies

Case Study 1: Dynasore in Ocular Research
A study investigated dynasore's effects on human corneal epithelial cells exposed to oxidative stress. Results showed that dynasore significantly protected cell viability and integrity by maintaining calcium levels and preventing activation of cell death pathways associated with oxidative stress .

Case Study 2: Dynasore's Role in Viral Research
In experiments assessing dynasore's impact on HSV infections, it was found that treatment with dynasore led to a marked reduction in viral entry and replication within human epithelial cells. This highlights its potential as a therapeutic agent against viral infections .

Mechanism of Action

Dynasore hydrate exerts its effects by inhibiting the GTPase activity of dynamin-1, dynamin-2, and Drp1. This inhibition prevents the scission of endocytic vesicles, thereby blocking dynamin-dependent endocytosis. Additionally, this compound disrupts lipid raft organization and reduces labile cholesterol in the plasma membrane .

Comparison with Similar Compounds

Dynamin Inhibition Efficacy

  • In contrast, Dynole 34-2 and Dynole 31-2 show higher dynamin specificity and potency in GTPase inhibition .

Solubility and Stability

  • This compound’s solubility in ethanol (1 mg/mL) and DMSO (10 mg/mL) allows flexibility in cell-based assays, whereas Dynole analogs require DMSO-only formulations .

Off-Target Effects

  • This compound disrupts cholesterol homeostasis and lipid raft integrity, an effect absent in Dynole compounds .
  • At high concentrations (>50 μM), this compound may inhibit mitochondrial fission via Drp1, complicating interpretations in metabolic studies .

Functional Redundancy and Alternatives

  • Chlorpromazine and This compound both inhibit CME but via distinct pathways. Chlorpromazine disrupts clathrin lattices at lower concentrations (10 μM), while this compound requires higher doses (50 μM) for comparable effects .
  • Methyl-β-cyclodextrin serves as a complementary tool for caveolin-mediated endocytosis studies, unaffected by this compound’s dynamin inhibition .

Biological Activity

Dynasore hydrate is a small molecule known primarily for its role as a dynamin inhibitor, impacting various cellular processes, particularly endocytosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Overview of this compound

Dynasore was first identified as a noncompetitive inhibitor of dynamin GTPase activity, crucial for clathrin-mediated endocytosis. It effectively disrupts the function of dynamin, a large GTPase that facilitates the scission of vesicles from membranes during endocytosis. The compound has shown rapid action in cellular environments, with effects that can be reversed upon washout .

Inhibition of Dynamin GTPase Activity

  • Dynasore inhibits the GTPase activity of dynamin1 and dynamin2, as well as Drp1, which is involved in mitochondrial fission. The inhibition occurs at two critical steps in endocytosis:
    • Transition from a half-formed to a fully formed clathrin-coated pit.
    • Scission of the fully formed pit into an endocytic vesicle .

Impact on Cellular Processes

  • Recent studies have shown that dynasore can interfere with macropinocytosis and endosomal maturation pathways. For instance, in human gingival fibroblasts (HGFs), dynasore treatment reduced cell viability loss induced by zoledronate (ZOL) by partially blocking these pathways .

In Vitro Studies

  • Potency and Efficacy : Dynasore exhibits moderate potency with an IC50 value around 15 μM under standard conditions. However, its effectiveness can be significantly reduced (IC50 up to 479 μM) when interacting with detergents used in drug screening assays .
  • Cellular Assays : In various assays, including MTT assays for cell viability, dynasore has been shown to protect cells from oxidative stress and other damaging stimuli by stabilizing cellular membranes and preventing dye entry into cells .

Case Studies

  • Ocular Surface Protection : A study demonstrated that dynasore protects the ocular surface from oxidative damage. The mechanism was found to be independent of its role in inhibiting endocytosis; instead, it appears to maintain the integrity of the glycocalyx on cell surfaces .
  • Endocytosis Inhibition : In experiments involving HGFs treated with dynasore prior to exposure to ZOL, it was observed that dynasore mitigated ZOL-induced cytotoxicity by disrupting normal endosomal processing pathways .

Comparative Analysis

Feature This compound Dyngo Compounds
Potency (IC50) ~15 μMUp to 37-fold more potent than dynasore
Mechanism Dynamin GTPase inhibitionImproved binding and reduced cytotoxicity
Applications Endocytosis studies; ocular protectionPotential therapeutic uses in dynamin-related pathologies

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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